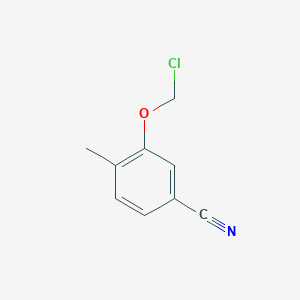
3-(Chloromethoxy)-4-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethoxy)-4-methylbenzonitrile is an organic compound that features a benzene ring substituted with a chloromethoxy group at the third position, a methyl group at the fourth position, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethoxy)-4-methylbenzonitrile typically involves the chloromethylation of 4-methylbenzonitrile. One common method includes the reaction of 4-methylbenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethoxy)-4-methylbenzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Products like 3-(Azidomethoxy)-4-methylbenzonitrile or 3-(Thiocyano-methoxy)-4-methylbenzonitrile.
Oxidation: Products like 3-(Chloromethoxy)-4-methylbenzoic acid or 3-(Chloromethoxy)-4-methylbenzaldehyde.
Reduction: Products like 3-(Chloromethoxy)-4-methylbenzylamine.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethoxy)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Chloromethoxy)-4-methylbenzonitrile depends on its specific application. In general, the compound may interact with biological targets through its functional groups. For example, the nitrile group can form hydrogen bonds with enzymes or receptors, while the chloromethoxy group can undergo metabolic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxymethoxy)-4-methylbenzonitrile: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
3-(Chloromethoxy)-4-ethylbenzonitrile: Similar structure but with an ethyl group instead of a methyl group.
4-Methylbenzonitrile: Lacks the chloromethoxy group.
Uniqueness
3-(Chloromethoxy)-4-methylbenzonitrile is unique due to the presence of both the chloromethoxy and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H8ClNO |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
3-(chloromethoxy)-4-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-7-2-3-8(5-11)4-9(7)12-6-10/h2-4H,6H2,1H3 |
InChI-Schlüssel |
GDHCXWPVGMPLOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C#N)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
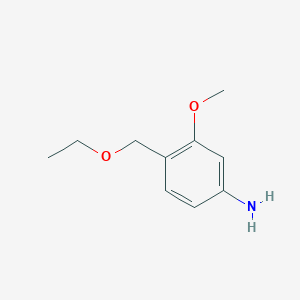
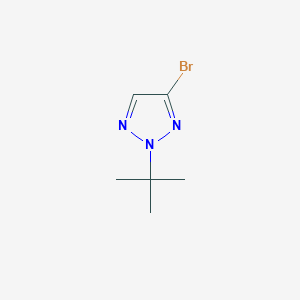
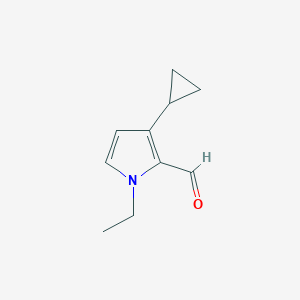
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)
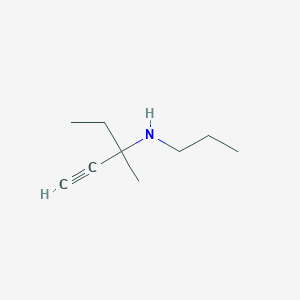
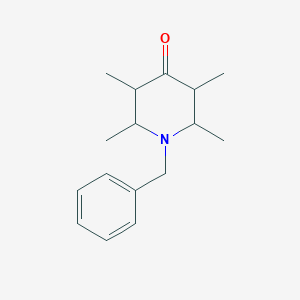

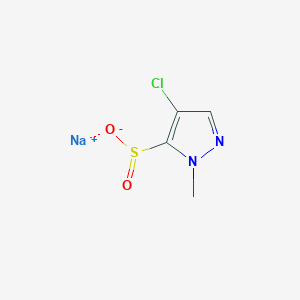

![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)
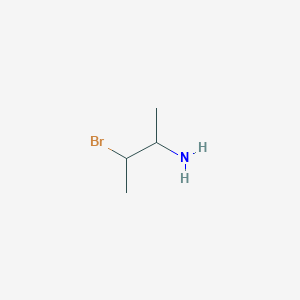
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)
